1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- 1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15799926
InChI: InChI=1S/C18H11N5/c1-4-11(10-19-7-1)18-22-16-12-5-2-8-20-14(12)15-13(17(16)23-18)6-3-9-21-15/h1-10H,(H,22,23)
SMILES:
Molecular Formula: C18H11N5
Molecular Weight: 297.3 g/mol

1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-

CAS No.:

Cat. No.: VC15799926

Molecular Formula: C18H11N5

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- -

Specification

Molecular Formula C18H11N5
Molecular Weight 297.3 g/mol
IUPAC Name 2-pyridin-3-yl-1H-imidazo[4,5-f][1,10]phenanthroline
Standard InChI InChI=1S/C18H11N5/c1-4-11(10-19-7-1)18-22-16-12-5-2-8-20-14(12)15-13(17(16)23-18)6-3-9-21-15/h1-10H,(H,22,23)
Standard InChI Key VJHLQFGYWTWTDW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=NC3=C4C=CC=NC4=C5C(=C3N2)C=CC=N5

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

1H-Imidazo[4,5-f][1, phenanthroline, 2-(3-pyridinyl)- (IUPAC name: 2-pyridin-3-yl-1H-imidazo[4,5-f] phenanthroline) is a nitrogen-rich heterocycle with the molecular formula C₁₈H₁₁N₅ and a molecular weight of 297.3 g/mol . Its structure combines a planar imidazo[4,5-f] phenanthroline scaffold with a pyridinyl group at the 2-position, enhancing its aromaticity and coordination potential.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1190270-77-9
PubChem CID101343274
Molecular FormulaC₁₈H₁₁N₅
Exact Mass297.1018 g/mol
SMILES NotationC1=CC(=CN=C1)C2=NC3=C4C=CC=NC4=C5C(=C3N2)C=CC=N5

Crystallographic Insights

X-ray diffraction studies reveal that the compound crystallizes in the orthorhombic crystal system with space group P b c a (No. 61) . The unit cell parameters are:

  • a = 14.569 Å

  • b = 7.8623 Å

  • c = 17.042 Å

  • α = β = γ = 90°

  • Z = 8 (molecules per unit cell)

The planar geometry of the imidazo-phenanthroline core facilitates π-π stacking interactions, while the pyridinyl group introduces steric and electronic effects that influence metal coordination .

Synthesis and Reaction Chemistry

Synthetic Methodologies

A one-pot, solvent-free synthesis using iodine as a catalyst is the most efficient route for preparing this compound. The protocol involves:

  • Grinding 1,10-phenanthroline-5,6-dione with 3-pyridinecarboxaldehyde and ammonium acetate at room temperature.

  • Catalytic iodine (10 mol%) accelerates the cyclocondensation reaction, yielding the target compound in 85–92% purity.

This method avoids toxic solvents and reduces purification steps, aligning with green chemistry principles.

Reactivity and Metal Coordination

The compound’s nitrogen-rich structure enables diverse reactions:

  • Nucleophilic substitution: The pyridinyl group participates in Suzuki-Miyaura couplings to introduce aryl/heteroaryl substituents.

  • Metal complexation: It forms stable complexes with transition metals (e.g., Cu(I), Ag(I), Fe(II)) via its imidazole and phenanthroline nitrogens .

Table 2: Luminescent Properties of Metal Complexes

Metal CenterComplex TypeEmission λ (nm)Quantum YieldReference
Cu(I)Homobimetallic520–5500.12–0.18
Ag(I)Heterobimetallic480–5100.25–0.32

Heterobimetallic Cu(I)–Ag(I) complexes exhibit enhanced luminescence compared to homometallic analogues due to reduced non-radiative decay pathways .

Applications in Materials Science

Luminescent Materials

Cu(I) and Ag(I) complexes of this compound serve as photoactive components in OLEDs and sensors. Their tunable emission profiles (480–550 nm) arise from metal-to-ligand charge transfer (MLCT) transitions .

Catalytic Systems

Iron complexes derived from this ligand catalyze C–H bond functionalization reactions with turnover numbers (TON) exceeding 10,000 in alkane hydroxylation. The rigid scaffold stabilizes high-valent metal-oxo intermediates critical for catalysis.

Future Directions and Challenges

Therapeutic Optimization

  • Structure-activity relationship (SAR) studies: Modifying the pyridinyl group with electron-withdrawing substituents may improve DNA binding affinity .

  • Nanoparticle delivery systems: Encapsulating the compound in lipid nanoparticles could enhance bioavailability and reduce off-target effects.

Advanced Materials Design

  • Supramolecular assemblies: Leveraging π-π interactions to construct metal-organic frameworks (MOFs) with tailored pore sizes for gas storage .

  • Single-molecule magnets: Exploring lanthanide complexes for high-density data storage applications .

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